

Spectroscopic Profile of 2-Methylpentadecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylpentadecane**

Cat. No.: **B072749**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylpentadecane**, a branched-chain alkane. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside experimentally determined Mass Spectrometry (MS) data. Furthermore, it outlines the standard experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: **2-Methylpentadecane**
- Molecular Formula: $C_{16}H_{34}$ ^{[1][2]}
- Molecular Weight: 226.44 g/mol ^{[1][2]}
- CAS Number: 1560-93-6^{[1][2]}
- Structure:

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived NMR and IR spectra for **2-Methylpentadecane**, the following sections provide predicted data based on the

analysis of similar alkanes and established spectroscopic principles. The mass spectrometry data is derived from publicly available databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

The proton NMR spectrum of **2-Methylpentadecane** is expected to show overlapping signals characteristic of a long-chain alkane.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 0.88	Triplet	3H	Terminal methyl group ($\text{C15}-\text{H}_3$)
~ 0.85	Doublet	6H	Two methyl groups at C2 ($\text{C1}-\text{H}_3$ and C2-methyl H_3)
~ 1.26	Multiplet	~24H	Methylene groups in the long chain ($-\text{CH}_2-$)
~ 1.55	Multiplet	1H	Methine proton at C2 ($-\text{CH}-$)

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

The carbon NMR spectrum will distinguish the unique carbon environments in the molecule. Due to the length of the carbon chain, some of the central methylene carbons may have very similar chemical shifts.

Chemical Shift (δ , ppm)	Assignment
~ 14.1	Terminal methyl carbon (C15)
~ 22.7	Methyl carbons at C2 (C1 and C2-methyl)
~ 22.7 - 31.9	Methylene carbons in the chain (C4-C14)
~ 27.9	Methine carbon (C2)
~ 39.9	Methylene carbon (C3)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylpentadecane**, as a saturated hydrocarbon, will be relatively simple and dominated by C-H stretching and bending vibrations.

Wavenumber (cm^{-1})	Intensity	Assignment
2950 - 2850	Strong	C-H stretching vibrations of methyl (CH_3) and methylene (CH_2) groups. [3]
1470 - 1450	Medium	C-H bending (scissoring) vibrations of methylene (CH_2) groups. [3]
1375 - 1365	Medium	C-H bending (rocking) vibrations of methyl (CH_3) groups. [3]
~ 720	Weak	C-H rocking vibration of long methylene chains ($(\text{CH}_2)_n$, $n \geq 4$).

Mass Spectrometry (MS)

The mass spectrum of **2-Methylpentadecane** obtained by electron ionization (EI) is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of C-C bonds.

m/z	Relative Intensity (%)	Assignment
226	Low	$[M]^+$, Molecular ion
211	Low	$[M - CH_3]^+$
197	Low	$[M - C_2H_5]^+$
57	High	$[C_4H_9]^+$ (tert-butyl cation fragment)
43	High	$[C_3H_7]^+$ (propyl cation fragment)

Experimental Protocols

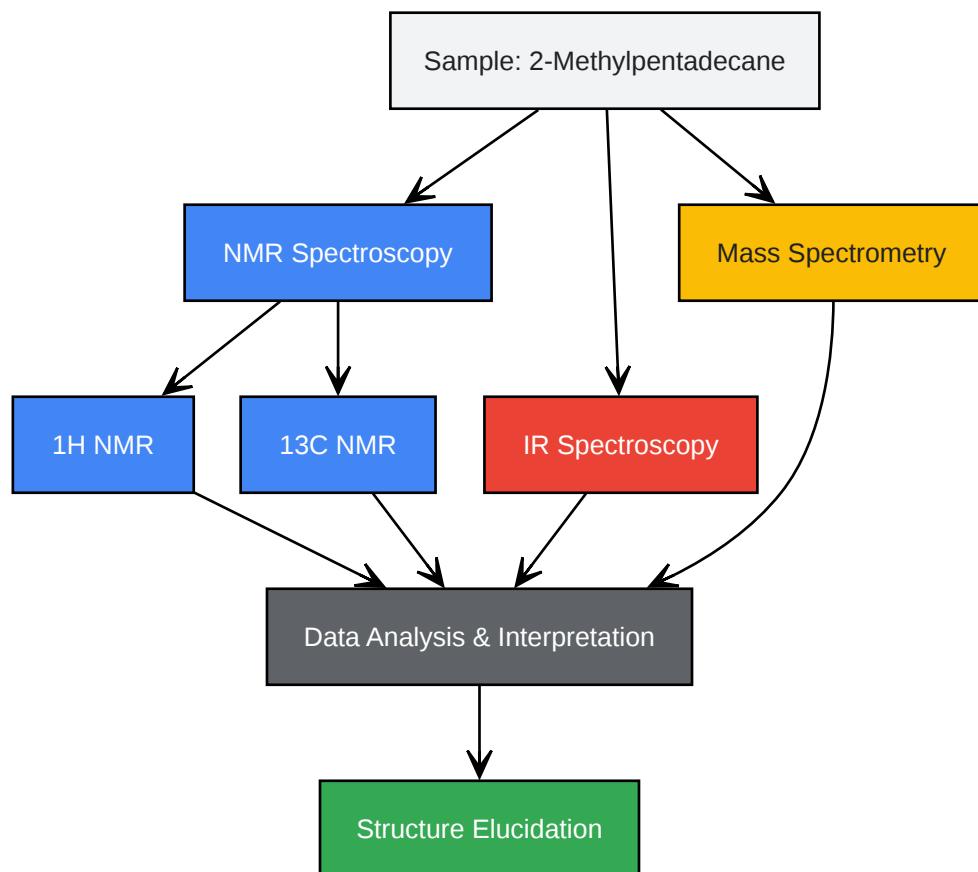
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2-Methylpentadecane** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).[\[4\]](#)
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.[\[4\]](#)
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- 1H NMR Data Acquisition:
 - Acquire the spectrum at room temperature.

- Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy


- Sample Preparation:
 - For a neat liquid sample like **2-Methylpentadecane**, place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[5\]](#)
- Instrumentation:
 - A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities.
- Ionization:
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV.[\[6\]](#)
- Mass Analysis:
 - A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or other suitable detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like **2-Methylpentadecane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Methylpentadecane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentadecane, 2-methyl- [webbook.nist.gov]
- 2. 2-Methylpentadecane | C16H34 | CID 15267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylpentadecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072749#spectroscopic-data-for-2-methylpentadecane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com